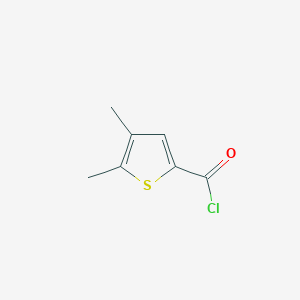

4,5-Dimethylthiophene-2-carbonyl chloride

Description

Historical Context of Thiophene (B33073) Acyl Chlorides in Synthetic Methodologies

The exploration of thiophene chemistry dates back to the 19th century, with the discovery of thiophene itself as a contaminant in coal tar-derived benzene. The subsequent investigation into its chemical properties revealed its aromatic character and reactivity, which in many ways mirrors that of benzene. A pivotal development in the synthetic utility of thiophenes was the introduction of the acyl chloride functionality onto the thiophene ring.

Thiophene acyl chlorides, in general, have been utilized as key intermediates in organic synthesis for many decades. Their preparation is most commonly achieved by the reaction of the corresponding thiophenecarboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. The high reactivity of the acyl chloride group allows for a wide range of transformations, including Friedel-Crafts acylations, esterifications, and amidations. These reactions have been fundamental in the development of various synthetic methodologies, enabling the introduction of the thiophene moiety into a diverse array of molecules. The presence of the sulfur atom in the thiophene ring also offers unique possibilities for further chemical modification, adding to the synthetic versatility of this class of compounds.

Contemporary Significance of 4,5-Dimethylthiophene-2-carbonyl chloride as a Strategic Building Block

In the contemporary landscape of organic synthesis, there is a continuous demand for novel building blocks that can provide access to new chemical space and facilitate the efficient synthesis of target molecules. This compound serves as a strategic building block, particularly in the fields of medicinal chemistry and materials science. The dimethyl substitution on the thiophene ring at the 4- and 5-positions influences the electronic properties and steric environment of the molecule, which can be exploited to fine-tune the properties of the final products.

The acyl chloride at the 2-position is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions. This allows for the straightforward formation of amides, esters, and ketones, incorporating the 4,5-dimethylthiophene scaffold into larger and more complex structures. This reactivity is of particular interest in the synthesis of biologically active compounds and functional materials where the thiophene unit can act as a key pharmacophore or a component of a conjugated system.

Overview of Research Trajectories for this compound

Current research involving this compound and related thiophene-2-carbonyl chlorides is largely directed towards the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. thermofisher.com The patent literature reveals a trend in the use of substituted thiophene-2-carbonyl chlorides as key intermediates in the preparation of complex heterocyclic systems. thermofisher.com For instance, thiophene-2-carbonyl chlorides are precursors to important commercial products like the anticoagulant Rivaroxaban and the nematicide Tioxazafen, highlighting the industrial relevance of this class of compounds. thermofisher.com

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural similarity to other commercially important thiophene-2-carbonyl chlorides suggests its potential utility in analogous applications. Research is likely focused on synthesizing new derivatives and evaluating their biological activities or material properties. The methyl groups at the 4- and 5-positions can modulate the solubility, metabolic stability, and binding interactions of the resulting molecules, making this a building block of interest for lead optimization in drug discovery programs.

Scope and Objectives of Academic Research Focused on this compound

The primary objective of academic research centered on this compound is to explore its synthetic utility and to generate novel molecular entities with interesting chemical and physical properties. Key areas of investigation include:

Development of Novel Synthetic Methodologies: Research may focus on developing new, more efficient, and environmentally benign methods for the synthesis of this compound and its derivatives.

Synthesis of Biologically Active Molecules: A significant objective is the use of this building block in the synthesis of new compounds to be screened for a wide range of biological activities, including as potential enzyme inhibitors, receptor antagonists, or antimicrobial agents. The thiophene ring is a well-established pharmacophore in medicinal chemistry. nist.gov

Preparation of Functional Materials: The 4,5-dimethylthiophene unit can be incorporated into polymers and small molecules for applications in materials science, such as organic electronics. The electron-rich nature of the thiophene ring makes it a suitable component for conductive materials.

Exploration of Reaction Scope: Academic studies often aim to investigate the reactivity of this compound with a diverse range of nucleophiles and to characterize the resulting products thoroughly. This fundamental research expands the toolkit of synthetic chemists.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1384429-84-8 |

| Molecular Formula | C₇H₇ClOS |

| MDL Number | MFCD21184593 |

| Purity | 95% uobabylon.edu.iq |

| Storage Temperature | 2-8°C uobabylon.edu.iq |

Properties

IUPAC Name |

4,5-dimethylthiophene-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-4-3-6(7(8)9)10-5(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGONTQHQACHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-84-8 | |

| Record name | 4,5-dimethylthiophene-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Preparation of 4,5 Dimethylthiophene 2 Carbonyl Chloride

Established Synthetic Pathways for 4,5-Dimethylthiophene-2-carbonyl chloride

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic chemistry. Standard reagents for this purpose, such as thionyl chloride and oxalyl chloride, are widely employed.

The synthesis of acyl chlorides from carboxylic acids is commonly achieved using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions typically proceed with high efficiency. For instance, the structurally similar 5-methyl-thiophene-2-carbonyl chloride is synthesized from 5-methyl-2-thiophenecarboxylic acid by reaction with thionyl chloride. The process involves heating the mixture under reflux for several hours, followed by distillation of the excess thionyl chloride and vacuum distillation of the product to yield the acyl chloride in high purity. chemicalbook.com A typical procedure involves refluxing the carboxylic acid with an excess of thionyl chloride, often in an inert solvent or neat, followed by removal of the excess reagent and byproducts (SO₂ and HCl) by distillation.

The reaction with oxalyl chloride is another prevalent method, often preferred for its milder conditions and the gaseous nature of its byproducts (CO, CO₂, and HCl). This reaction is frequently catalyzed by a small amount of N,N-dimethylformamide (DMF). The Vilsmeier reagent, formed in situ from oxalyl chloride and DMF, is the active catalytic species.

While specific optimized protocols for this compound are not extensively documented in publicly available literature, the conditions used for analogous substituted thiophenes provide a strong starting point. For example, the synthesis of 4-bromo-3-methyl-2-thiophenecarbonyl chloride is readily achieved by treating the corresponding carboxylic acid with thionyl chloride. researchgate.net Similarly, 3,4,5-trichloro-2-thiophenecarbonyl chloride is prepared from its carboxylic acid precursor using thionyl chloride. researchgate.net

A patent for the synthesis of 5-chlorothiophene-2-carbonyl chloride describes a method where 5-chloro-2-thiophenecarboxylic acid is added in batches to thionyl chloride at a temperature below 0 °C in an inert atmosphere, followed by stirring at room temperature and then refluxing for 1 to 3 hours. googleapis.com Subsequent desolvation and vacuum distillation yield the final product. googleapis.com

Table 1: Exemplary Conditions for the Synthesis of Substituted Thiophene-2-carbonyl chlorides using Thionyl Chloride

| Starting Material | Reagent | Conditions | Yield | Reference |

| 5-Methyl-2-thiophenecarboxylic acid | Thionyl chloride | Reflux, 7 hours | 95.6% | chemicalbook.com |

| 5-Chloro-2-thiophenecarboxylic acid | Thionyl chloride | <0 °C to reflux, 1-3 hours | High | googleapis.com |

| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | Thionyl chloride | Not specified | Readily converted | researchgate.net |

| 3,4,5-Trichloro-2-thiophenecarboxylic acid | Thionyl chloride | Not specified | Readily converted | researchgate.net |

Beyond thionyl chloride and oxalyl chloride, other reagents can be employed for the synthesis of acyl chlorides, although their application to thiophene (B33073) derivatives is less common. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are effective chlorinating agents. However, they can sometimes lead to undesired side reactions with sensitive substrates.

Another alternative is the use of bis(trichloromethyl)carbonate, also known as triphosgene. This solid, safer-to-handle phosgene (B1210022) equivalent reacts with carboxylic acids, often in the presence of a catalyst, to form acyl chlorides under mild conditions. researchgate.net Its use in the synthesis of thiophene-based acyl chlorides is not widely reported but represents a viable alternative pathway.

A patent discloses a method for the preparation of thiophene-2-carbonyl chlorides from thiophenes using oxalyl chloride at elevated temperatures (160 to 250°C) and short reaction times. google.com For instance, a mixture of 2-chlorothiophene (B1346680) and oxalyl chloride in sulfolane (B150427) was heated in a closed vessel to 180°C for 1 hour and 40 minutes, yielding 5-chlorothiophene-2-carbonyl chloride. google.com

Table 2: Alternative Conditions for Thiophene-2-carbonyl chloride Synthesis

| Starting Material | Reagent | Conditions | Yield | Reference |

| 2-Chlorothiophene | Oxalyl chloride/Sulfolane | 180°C, 1h 40min | 71% | google.com |

| Thiophene | Oxalyl chloride | 200°C, 2h (autoclave) | 58% | google.com |

Development of Novel Synthetic Routes to this compound

Research into more sustainable and efficient synthetic methods has led to the exploration of catalytic strategies and continuous flow processes for the synthesis of acyl chlorides.

The development of catalytic methods for the direct conversion of thiophenes to their corresponding acyl chlorides is an area of interest. For instance, a patented process describes the direct acylation of thiophene with phosgene in the presence of a Lewis acid catalyst like aluminum chloride to produce thiophene-2-carbonyl chloride. derpharmachemica.com However, such methods can suffer from issues with regioselectivity and the stability of the thiophene ring under strongly acidic conditions.

More recent advancements in catalysis focus on milder reaction conditions. Photocatalysis has emerged as a powerful tool in organic synthesis. For example, a visible-light photocatalysis-based method has been developed for the synthesis of acyl chlorides from aldehydes using a ruthenium-based photocatalyst, N-chlorosuccinimide, and a peroxide. organic-chemistry.org While not yet applied specifically to this compound, this approach represents a potential future direction for its synthesis.

Another catalytic approach involves the use of N-heterocyclic carbenes (NHCs) in combination with a photocatalyst for the coupling of carboxylic acids to form ketones, proceeding through an acyl intermediate. nih.gov While the direct isolation of the acyl chloride is not the primary goal, these methods highlight the potential for catalytic activation of carboxylic acids.

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. The synthesis of acyl chlorides is well-suited to flow chemistry.

A patented continuous flow process describes the production of acid chlorides by reacting a chlorine-donating compound with a carboxylic acid in a reactor. justia.com This general methodology could be adapted for the synthesis of this compound.

Furthermore, a continuous flow synthesis of acyl chlorides from carboxylic acids using bis(trichloromethyl)carbonate (triphosgene) has been reported. researchgate.net This method allows for the rapid and efficient in situ generation of the acyl chloride, which can then be used in subsequent reactions. researchgate.net A patent also describes a continuous flow process for the reaction of thiophene with oxalyl chloride at high temperatures and pressures to produce thiophene-2-carbonyl chloride with high yield. google.com These examples demonstrate the feasibility of applying flow chemistry to the synthesis of thiophene-based acyl chlorides, which could offer a safer and more scalable production method for this compound.

Scalability Considerations and Process Optimization for this compound Production

The industrial-scale production of this compound would necessitate careful consideration of several factors to ensure a safe, efficient, and cost-effective process. Key considerations include the choice of chlorinating agent, solvent, reaction temperature, and purification method.

For large-scale synthesis, thionyl chloride is often favored due to its low cost and the gaseous nature of its byproducts, which simplifies purification. However, its corrosive and toxic nature requires specialized handling and equipment. Oxalyl chloride, while more expensive, can be advantageous due to its milder reaction conditions and even cleaner byproducts.

Process optimization would involve a detailed study of reaction parameters to maximize yield and minimize impurities. This could include a Design of Experiments (DoE) approach to systematically investigate the effects of catalyst loading, temperature, reaction time, and reactant stoichiometry. The development of a robust purification protocol, likely involving vacuum distillation, would be crucial to obtain the product in high purity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents (or their elimination), maximizing the incorporation of all reactant materials into the final product (atom economy), and minimizing waste generation. researchgate.netunito.it

Traditional organic reactions are often conducted in volatile organic solvents, which can be hazardous and environmentally damaging. psu.edu Developing solvent-free synthetic routes is a primary goal of green chemistry.

Research Findings:

While specific, documented solvent-free methods for the industrial-scale synthesis of this compound are not prevalent in the reviewed literature, the principles of solvent-free synthesis can be applied. Many reactions that are traditionally performed in solvents can be adapted to solvent-free conditions, often with the aid of grinding or microwave irradiation. researchgate.net

For the conversion of 4,5-dimethylthiophene-2-carboxylic acid to its acyl chloride, a potential solvent-free approach could involve the direct reaction of the solid carboxylic acid with a liquid chlorinating agent in a closed system, or grinding the solid reactants together, possibly with a solid-supported catalyst. researchgate.net Such methods can lead to reduced waste, lower energy consumption, and simpler product isolation procedures. researchgate.net Another emerging green approach involves using low-melting eutectic mixtures as reaction media, which are non-volatile and often biodegradable, offering a safer alternative to traditional solvents. psu.edu

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net A higher atom economy signifies a greener process with less waste.

Reaction Analysis:

The synthesis of this compound from 4,5-dimethylthiophene-2-carboxylic acid using common chlorinating agents can be analyzed for its atom economy.

Route A: Using Thionyl Chloride (SOCl₂) C₇H₈O₂S + SOCl₂ → C₇H₇ClOS + SO₂ + HCl

Route B: Using Oxalyl Chloride ((COCl)₂) C₇H₈O₂S + (COCl)₂ → C₇H₇ClOS + CO + CO₂ + HCl

The byproducts in both reactions are gaseous (sulfur dioxide, hydrogen chloride, carbon monoxide, carbon dioxide). These are considered waste products as they are not incorporated into the final molecule. From a waste minimization perspective, these gases are acidic or toxic and must be scrubbed or neutralized, adding complexity and cost to the process. google.com

The calculated atom economy for these established routes is presented in the table below.

Interactive Data Table: Atom Economy in the Synthesis of this compound

| Synthesis Route | Reactant 1 | Reactant 2 | Desired Product | Byproducts | Atom Economy (%) |

| A | 4,5-dimethylthiophene-2-carboxylic acid | Thionyl chloride | This compound | SO₂, HCl | 63.47% |

| B | 4,5-dimethylthiophene-2-carboxylic acid | Oxalyl chloride | This compound | CO, CO₂, HCl | 61.68% |

Research Findings:

The analysis shows that the atom economy for both common methods is in the range of 61-64%. This indicates that a significant portion of the reactant mass is converted into waste byproducts. Research into alternative synthetic pathways with higher atom economy is a key objective in green chemistry. researchgate.net This could involve the development of catalytic processes that utilize chlorine from a more benign source or reactions that generate less wasteful byproducts. Minimizing waste also involves optimizing reaction conditions to achieve high yields and selectivity, thus reducing the formation of side products and simplifying purification. researchgate.net The use of recoverable and reusable catalysts is another strategy that contributes significantly to waste minimization. researchgate.netunito.it

Reactivity and Mechanistic Investigations of 4,5 Dimethylthiophene 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions Involving 4,5-Dimethylthiophene-2-carbonyl chloride

Nucleophilic acyl substitution is a two-step process involving the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. masterorganicchemistry.comlibretexts.orglibretexts.org The general mechanism is depicted below:

General Mechanism of Nucleophilic Acyl Substitution

The reaction of this compound with primary or secondary amines, known as aminolysis, is expected to proceed readily to form the corresponding 4,5-dimethylthiophene-2-carboxamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

While specific studies on the aminolysis of this compound are not extensively documented in publicly available literature, the synthesis of various thiophene-2-carboxamides from their corresponding carbonyl chlorides is a well-established transformation. researchgate.netmdpi.comnih.gov For instance, the reaction of thiophene-2-carbonyl chloride derivatives with various amines is a key step in the synthesis of biologically active molecules. nih.gov

Table 1: Representative Aminolysis Reactions of Thiophene-2-carbonyl Chloride Analogues

| Amine Reactant | Thiophene (B33073) Acyl Chloride | Product | Reaction Conditions | Reference |

| Thiazol-2-amine | 5-Bromothiophene-2-carbonyl chloride | 5-Bromo-N-(thiazol-2-yl)thiophene-2-carboxamide | DCC, DMAP, DCM, r.t. | mdpi.com |

| Morpholine | 5-Bromothiophene-2-carbonyl chloride | (5-Bromothiophen-2-yl)(morpholino)methanone | DCC, DMAP, DCM, r.t. | mdpi.com |

| Various Amines | Thiophene-2-sulfonyl chloride* | Thiophenesulfonamides | - | researchgate.net |

*Note: While a sulfonyl chloride, the reactivity pattern with amines is analogous to that of a carbonyl chloride.

The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) yields the corresponding esters. These reactions are typically performed in the presence of a base, such as pyridine, to scavenge the HCl produced.

The synthesis of various thiophene-2-carboxylic acid esters via the reaction of the corresponding acyl chloride with an alcohol is a common synthetic procedure. nih.govvdoc.pub Phenols, being less nucleophilic than alcohols, may require more forcing conditions or the use of the more nucleophilic phenoxide ion (generated by treating the phenol (B47542) with a base) for efficient reaction. libretexts.org

Table 2: Representative Alcoholysis and Phenolysis Reactions of Thiophene-2-carbonyl Chloride Analogues

| Alcohol/Phenol Reactant | Thiophene Acyl Chloride | Product | Reaction Conditions | Reference |

| Various Alcohols | Thiophene-2-carbonyl chloride | Alkyl 2-thiophenecarboxylates | Acid catalyst | nih.govvdoc.pub |

| Phenol | Ethanoyl chloride | Phenyl ethanoate | Room temperature | libretexts.org |

| Phenol | Benzoyl chloride | Phenyl benzoate | In the presence of NaOH | libretexts.org |

Hydrazinolysis, the reaction with hydrazine (B178648) or its derivatives, is expected to convert this compound into the corresponding 4,5-dimethylthiophene-2-carbohydrazide. These hydrazides are versatile synthetic intermediates. hhu.de The reaction of thiophene-2-sulfonyl chloride with hydrazine to produce the corresponding hydrazide has been reported, providing a strong analogy for the reactivity of the carbonyl chloride. researchgate.net

Hydroxylaminolysis, the reaction with hydroxylamine, would yield the corresponding N-hydroxy-4,5-dimethylthiophene-2-carboxamide.

Table 3: Representative Hydrazinolysis of Thiophene-2-carbonyl Chloride Analogues

| Hydrazine Reactant | Thiophene Acyl/Sulfonyl Chloride | Product | Reaction Conditions | Reference |

| Hydrazine hydrate | Thiophene-2-sulfonyl chloride* | Thiophene-2-sulfonohydrazide | - | researchgate.net |

| Hydrazine | 2-Thiophenecarboxylic acid activated esters | 2-Thiophenecarbohydrazide | Mild conditions | hhu.de |

*Note: While a sulfonyl chloride, the reactivity pattern with hydrazine is analogous to that of a carbonyl chloride.

The reaction is expected to follow a second-order rate law, being first order in both the acyl chloride and the nucleophile. The thiophene ring, being an electron-rich aromatic system, can influence the reactivity of the carbonyl group. The two methyl groups at the 4- and 5-positions are electron-donating, which would slightly decrease the electrophilicity of the carbonyl carbon through resonance and inductive effects, potentially leading to a slower reaction rate compared to the unsubstituted thiophene-2-carbonyl chloride.

Kinetic studies on the aminolysis of substituted thiophenyl esters have shown that the reaction proceeds through a stepwise mechanism with the breakdown of the tetrahedral intermediate being the rate-determining step. researchgate.net Large Hammett (ρ) and Brønsted (β) values are typically observed, indicating a significant development of charge in the transition state. researchgate.net

Thermodynamically, the nucleophilic acyl substitution reactions of acyl chlorides are generally highly favorable and essentially irreversible. This is due to the high energy of the acyl chloride starting material and the formation of a stable amide or ester product along with the very stable chloride ion.

Carbonyl Reactivity and Derivatization Strategies of this compound

Beyond standard nucleophilic acyl substitution, the carbonyl group of this compound can undergo other important transformations, most notably reduction.

The reduction of the acyl chloride group in this compound can lead to either the corresponding primary alcohol or, under specific conditions, the aldehyde.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce the acyl chloride to the corresponding primary alcohol, (4,5-dimethylthiophen-2-yl)methanol. numberanalytics.comquora.comchemistrysteps.com Sodium borohydride (B1222165) (NaBH₄) is also capable of reducing acyl chlorides to primary alcohols. chemistrysteps.commasterorganicchemistry.comscielo.br The reaction proceeds via an initial reduction to the aldehyde, which is then further and rapidly reduced to the alcohol.

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive, sterically hindered reducing agent. A common reagent for this transformation is lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H). chemistrysteps.com This reagent reacts more rapidly with the acyl chloride than with the resulting aldehyde, allowing for the isolation of 4,5-dimethylthiophene-2-carbaldehyde.

Table 4: General Reduction Methodologies for Acyl Chlorides

| Reducing Agent | Product Type | General Applicability | Reference |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Reduces most carbonyl compounds | numberanalytics.comquora.commasterorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Primary Alcohol | Reduces aldehydes, ketones, and acyl chlorides | chemistrysteps.commasterorganicchemistry.comscielo.br |

| Lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) | Aldehyde | Selective for the reduction of acyl chlorides to aldehydes | chemistrysteps.com |

Grignard and Organolithium Reagent Additions to this compound

The carbonyl group in this compound is highly electrophilic, making it a prime target for strong carbon-based nucleophiles like Grignard and organolithium reagents. chemeurope.com These reactions provide a direct route to ketones and tertiary alcohols. The reaction mechanism begins with the nucleophilic attack of the organometallic reagent on the carbonyl carbon. This forms a tetrahedral intermediate, which is generally unstable due to the presence of the chloride, a good leaving group. The intermediate rapidly collapses, expelling the chloride ion and forming a ketone. saskoer.ca

If only one equivalent of the organometallic reagent is used and the reaction is maintained at low temperatures, the ketone can often be isolated as the major product. chemeurope.comorganic-chemistry.org However, because ketones are also susceptible to attack by Grignard and organolithium reagents, the use of excess reagent or higher temperatures will lead to a second nucleophilic addition. masterorganicchemistry.com This second addition results in the formation of a tertiary alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com

Organolithium reagents are generally more reactive than their Grignard counterparts and are more likely to lead to the double-addition product (tertiary alcohol). saskoer.cadalalinstitute.com To improve the selectivity for ketone synthesis, modified Grignard reagents or specific reaction conditions can be employed. For instance, the use of additives like bis[2-(N,N-dimethylamino)ethyl] ether can moderate the reactivity of the Grignard reagent, allowing for the selective formation of ketones in high yields. organic-chemistry.orgwisc.edu Another approach is the Weinreb ketone synthesis, where the acid chloride is first converted to a Weinreb amide, which then reacts with the organometallic reagent to give the ketone without over-addition. wikipedia.org

Table 1: Predicted Products from the Reaction of this compound with Organometallic Reagents

| Organometallic Reagent (R-M) | Equivalents | Predicted Major Product | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 1.0 (at low temp.) | 1-(4,5-Dimethylthiophen-2-yl)ethan-1-one | Ketone |

| Methylmagnesium bromide (CH₃MgBr) | ≥ 2.0 | 2-(4,5-Dimethylthiophen-2-yl)propan-2-ol | Tertiary Alcohol |

| Phenyllithium (C₆H₅Li) | 1.0 (at low temp.) | (4,5-Dimethylthiophen-2-yl)(phenyl)methanone | Ketone |

| Phenyllithium (C₆H₅Li) | ≥ 2.0 | (4,5-Dimethylthiophen-2-yl)diphenylmethanol | Tertiary Alcohol |

| tert-Butylmagnesium chloride ((CH₃)₃CMgCl) | ≥ 2.0 | 2-(4,5-Dimethylthiophen-2-yl)-3,3-dimethylbutan-2-ol | Tertiary Alcohol |

Cross-Coupling Reactions Utilizing this compound as a Precursor

The acyl chloride functionality serves as an excellent electrophilic handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the carbonyl carbon.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) with this compound

Palladium catalysis offers powerful methods for converting acyl chlorides into ketones and other carbonyl-containing compounds. These reactions typically involve the oxidative addition of the C-Cl bond of the acyl chloride to a Pd(0) complex.

Suzuki-type Reactions: The palladium-catalyzed coupling of acyl chlorides with organoboron reagents (Suzuki-Miyaura coupling) is a well-established method for the synthesis of unsymmetrical ketones. nih.gov Research on the closely related substrate, 3-methylthiophene-2-carbonyl chloride, has demonstrated its successful coupling with various aryl and heteroaryl boronic acids to produce the corresponding thienyl ketones. tandfonline.com This transformation is typically carried out using a Pd(0) catalyst, such as Pd(PPh₃)₄, and a base like Cs₂CO₃ in an anhydrous solvent. nih.gov The reaction of this compound with an arylboronic acid would thus be expected to yield a (4,5-dimethylthiophen-2-yl)(aryl)methanone.

Sonogashira Reactions: The acyl Sonogashira reaction provides a direct route to α,β-alkynyl ketones (ynones) by coupling an acyl chloride with a terminal alkyne. mdpi.com The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst (typically CuI). mdpi.comnih.gov Studies have shown that thiophene-2-carbonyl chloride reacts efficiently with terminal alkynes under these conditions to give the corresponding thiophen-2-yl ynones in high yields. mdpi.com This methodology is applicable to a wide range of functional groups on both the acyl chloride and the alkyne.

A potential side reaction or alternative pathway in these couplings is decarbonylation, where the acylpalladium intermediate loses carbon monoxide to form a thienyl-palladium species, which can then undergo further cross-coupling to yield a biaryl product instead of a ketone. nih.gov

Table 2: Representative Palladium-Catalyzed Couplings of Thiophene Acyl Chlorides

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 3-Methylthiophene-2-carbonyl chloride | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl(thienyl)methanone | tandfonline.com |

| Sonogashira | Thiophene-2-carbonyl chloride | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Thienyl ynone | mdpi.com |

| Carbonylative Suzuki | Aryl Halide | Arylboronic acid + CO | Pd Catalyst | Biaryl ketone | rsc.org |

| Decarbonylative Suzuki | Aroyl Chloride | Arylboronic acid | Pd(0)/Brettphos | Biaryl | nih.gov |

Copper-Mediated Transformations Involving this compound

Copper catalysts and mediators play a significant role in cross-coupling chemistry. As mentioned above, copper(I) salts are frequently used as co-catalysts in palladium-catalyzed Sonogashira reactions to facilitate the transmetalation step. mdpi.comnih.gov

Beyond its co-catalytic role, copper can mediate its own unique transformations. Copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which can be readily prepared, has been shown to be an efficient mediator for various intermolecular cross-coupling reactions, including the synthesis of ketones from thiol esters and boronic acids. scispace.com It is also used as an activator in some palladium-catalyzed ketone syntheses from acyl chlorides and boronic acids. nih.gov Copper-catalyzed multicomponent reactions have also been developed for the one-pot synthesis of highly substituted thiophenes, demonstrating copper's utility in forming multiple C–C, C–S, and C–N bonds in a single operation. nih.gov Given this precedent, copper-catalyzed systems could be employed to couple this compound with a variety of nucleophiles.

Nickel and Other Transition Metal-Catalyzed Couplings of this compound

Nickel has emerged as a cost-effective and powerful alternative to palladium for a wide range of cross-coupling reactions. Nickel catalysts are particularly effective in coupling challenging substrates like aryl chlorides and can activate acyl chlorides for various transformations. dntb.gov.uanih.gov

Recent research has demonstrated the utility of nickel catalysis in the reductive cross-coupling of acyl chlorides with partners such as α-trifluoromethyl bromides and α-bromobenzoates to produce chiral ketones. acs.orgnih.gov These reactions often proceed through a proposed mechanism involving the oxidative addition of the acyl chloride to a Ni(0) species, followed by reaction with a radical generated from the coupling partner. acs.orgresearchgate.net This highlights the potential of using nickel catalysts to couple this compound with a broad scope of electrophiles, including alkyl halides, to generate diverse ketone structures that may be difficult to access via traditional methods.

Electrophilic Aromatic Substitution on Thiophene Ring Systems Modified by this compound

The thiophene ring is inherently electron-rich and generally undergoes electrophilic aromatic substitution more readily than benzene. pearson.com However, the reactivity and regioselectivity of substitution on the this compound ring are dictated by the combined electronic effects of its three substituents.

The 2-carbonyl chloride group is a powerful electron-withdrawing group. Through both inductive and resonance effects, it deactivates the thiophene ring towards electrophilic attack. This deactivation means that harsher conditions may be required for substitution compared to unsubstituted thiophene. Furthermore, as a meta-directing deactivator, it directs incoming electrophiles to the C3 and C5 positions.

Conversely, the methyl groups at the C4 and C5 positions are electron-donating groups. They activate the ring towards electrophilic substitution via hyperconjugation and inductive effects. As ortho, para-directors, the C4-methyl group directs to the C3 and C5 positions, while the C5-methyl group directs to the C4 (blocked) and C3 positions.

In the case of this compound, the C2, C4, and C5 positions are already substituted. All directing effects—the deactivating C2-carbonyl group and the activating C4- and C5-methyl groups—converge to strongly favor electrophilic attack at the sole remaining position: C3. Therefore, reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂ in acetic acid), or Friedel-Crafts acylation would be expected to yield the corresponding 3-substituted-4,5-dimethylthiophene-2-carbonyl chloride derivative with high regioselectivity.

Radical Reactions Involving this compound

The acyl chloride functional group can serve as a precursor to acyl radicals under specific conditions. Visible-light photoredox catalysis has become a prominent method for generating acyl radicals from a variety of acyl sources, including acyl chlorides, under mild conditions. nih.gov In a typical cycle, a photocatalyst, upon excitation by light, can induce a single-electron transfer to the acyl chloride, leading to the cleavage of the carbon-chlorine bond and formation of a thienoyl radical.

Once generated, the 4,5-dimethylthiophen-2-oyl radical is a versatile intermediate. It can participate in a range of transformations, such as:

Giese-type additions: Addition to electron-deficient alkenes.

Minisci-type reactions: Acylation of protonated heteroaromatics.

Cross-coupling reactions: Coupling with other radical species or organometallic partners.

Additionally, some reactions involving organometallic reagents, such as those with Gilman (lithium diorganocopper) reagents, are believed to proceed through radical pathways rather than standard nucleophilic acyl substitution. chemeurope.comwikipedia.org Another potential radical pathway is decarbonylation, where the acyl radical loses carbon monoxide (CO) to form a 4,5-dimethylthiophen-2-yl radical. This aryl radical could then be trapped by a radical scavenger or participate in subsequent propagation steps. While the radical chemistry of this specific molecule is not extensively documented, these established principles suggest viable pathways for its functionalization via radical intermediates.

Detailed Mechanistic Elucidation of Reactions Involving this compound

The reactions of this compound are expected to follow mechanisms typical for acyl chlorides. The core of these reactions is the highly electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The general mechanism is a nucleophilic acyl substitution, which typically proceeds through a tetrahedral intermediate.

Key reaction types include:

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate aromatic and heteroaromatic compounds. The mechanism involves the formation of a highly reactive acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution. nih.govresearchgate.netresearchgate.net The electron-donating methyl groups on the thiophene ring are expected to enhance the stability of the acylium ion, potentially increasing the reaction rate compared to unsubstituted thiophene-2-carbonyl chloride.

Esterification: The reaction with alcohols yields esters. This is a classic nucleophilic acyl substitution where the alcohol attacks the carbonyl carbon. The reaction is often catalyzed by a base, which deprotonates the alcohol to increase its nucleophilicity, or by an acid, which protonates the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. mdpi.com

Amidation: Reaction with primary or secondary amines produces the corresponding amides. Similar to esterification, this is a nucleophilic acyl substitution reaction. The amine acts as the nucleophile, and typically a second equivalent of the amine or a non-nucleophilic base is used to neutralize the HCl byproduct. researchgate.net

Mechanistic investigations on related systems, such as the reaction of 3-amidothiophene derivatives with carbonyl compounds, have been explored using Density Functional Theory (DFT) calculations. nih.gov These studies provide insights into the plausible reaction pathways, including the formation of intermediates and the influence of reaction conditions on product distribution.

Transition State Analysis in Key Transformations of this compound

For nucleophilic acyl substitution reactions, the rate-determining step is typically the formation or breakdown of the tetrahedral intermediate. The transition state leading to this intermediate involves the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, especially with chiral nucleophiles or catalysts.

In the context of Friedel-Crafts acylation, the formation of the acylium ion from the acyl chloride and Lewis acid is a key step. Subsequent attack of the aromatic ring on the acylium ion proceeds through a transition state that resembles the sigma complex (arenium ion). The stability of this transition state is influenced by the electronic properties of both the acylium ion and the aromatic substrate.

Computational studies on the thionation of carbonyl compounds with Lawesson's reagent have detailed the transition states for cycloaddition and cycloreversion steps, confirming the concerted and asynchronous nature of these processes. acs.org Similar computational approaches could be applied to elucidate the transition states in reactions of this compound.

Computational and Theoretical Studies of 4,5 Dimethylthiophene 2 Carbonyl Chloride

Reaction Pathway Elucidation Using Density Functional Theory (DFT) for Transformations of 4,5-Dimethylthiophene-2-carbonyl chloride

DFT is a workhorse of computational chemistry for studying chemical reactions. It allows for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed picture of reaction mechanisms.

A key application of DFT is the calculation of reaction profiles. For a given transformation of this compound, such as its reaction with a nucleophile (e.g., an amine or alcohol), DFT can be used to model the entire reaction coordinate. This involves optimizing the geometries of the reactants, any intermediates, the transition state(s), and the products.

The energy difference between the reactants and the transition state defines the activation energy or barrier height, which is crucial for determining the reaction rate. For example, in the acylation of an amine, DFT calculations would model the nucleophilic attack of the amine on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of the chloride ion. The calculated barrier heights for each step would reveal the rate-determining step of the reaction. Studies on the reactions of other thiophene (B33073) derivatives have successfully used this approach to understand reactivity. nih.gov

Table 2: Illustrative DFT-Calculated Energetics for a Hypothetical Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactants (Molecule + Nucleophile) | Starting materials | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack | +15.2 |

| Tetrahedral Intermediate | Reaction intermediate | -5.8 |

| Transition State 2 (TS2) | Chloride elimination | +10.5 |

| Products (Acylated Nucleophile + HCl) | Final products | -12.3 |

Note: This table presents hypothetical energy values for an illustrative acylation reaction to demonstrate the type of data obtained from DFT calculations. The values are not specific to this compound.

Once a transition state has been located and confirmed (by the presence of a single imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants on one side and the products (or intermediates) on the other.

This analysis is vital as it confirms that the identified transition state indeed connects the intended reactants and products. For a reaction involving this compound, the IRC would trace the geometric changes as the reaction progresses, such as the gradual formation of a new bond with a nucleophile and the simultaneous breaking of the carbon-chlorine bond. This provides a virtual "movie" of the reaction at the atomic level, offering unparalleled insight into the dynamics of the chemical transformation.

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior in various environments, such as in solution or in a crystalline state.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its dynamics. For instance, MD simulations of related thiophene derivatives have been used to explore conformational flexibility, solvent effects, and interactions with other molecules. mdpi.comrsc.orgnih.gov

An MD simulation of this compound in a solvent like water or an organic solvent would involve setting up a simulation box containing one or more molecules of the compound surrounded by solvent molecules. The interactions between all atoms would be described by a force field, which is a set of parameters that define the potential energy of the system. The simulation would then propagate the system forward in time, generating a trajectory of atomic positions and velocities.

Analysis of this trajectory could reveal key information about the behavior of this compound. For example, it could show the preferred conformations of the molecule, the rotational dynamics of the carbonyl chloride group, and the formation of any intermolecular interactions, such as hydrogen bonds or stacking interactions with other molecules. researchgate.net In the context of its reactivity, MD simulations could help to understand how the solvent environment influences the accessibility of the reactive carbonyl chloride group to nucleophiles.

A hypothetical MD simulation study could explore the behavior of this compound at different temperatures or in different solvent environments to assess its stability and conformational landscape. The results of such a study could be summarized in a table like the one below, which illustrates the type of data that can be obtained.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36, AMBER, or similar |

| Solvent | TIP3P water, Chloroform |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs) |

Predictive Modeling of Reactivity and Selectivity in Chemical Processes Involving this compound

Predictive modeling of reactivity and selectivity is a key application of computational chemistry in organic synthesis. By using quantum mechanical methods like Density Functional Theory (DFT), it is possible to calculate a range of molecular properties that are related to a molecule's reactivity. nih.govmdpi.com These properties can help in predicting how a molecule will behave in a chemical reaction, including where it is most likely to react and what products it is likely to form.

For this compound, DFT calculations could be used to determine its electronic structure, including the distribution of electron density and the energies of its molecular orbitals. Key parameters that are often used to predict reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap can provide an indication of the molecule's kinetic stability, with a smaller gap suggesting higher reactivity. researchgate.net

Furthermore, concepts like Fukui functions can be calculated to identify the most electrophilic and nucleophilic sites within the molecule. nih.gov In the case of this compound, the carbonyl carbon is expected to be a primary electrophilic site, susceptible to attack by nucleophiles. The methyl groups on the thiophene ring will also influence the electron distribution and reactivity of the aromatic system.

The selectivity of reactions involving this compound, for instance, in reactions with nucleophiles that have multiple potential reaction sites, can also be modeled. By calculating the activation energies for the different possible reaction pathways, it is possible to predict which product will be favored. This type of analysis can be invaluable in designing selective synthetic routes.

Below is a hypothetical data table showcasing the kind of electronic property data that could be generated from DFT calculations for a series of substituted thiophene-2-carbonyl chlorides to predict their relative reactivity.

Table 2: Calculated Electronic Properties of Substituted Thiophene-2-carbonyl Chlorides (Hypothetical DFT Data)

| Compound | Substituents | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Thiophene-2-carbonyl chloride | None | -7.2 | -1.5 | 5.7 |

| This compound | 4,5-dimethyl | -6.9 | -1.3 | 5.6 |

| 5-Nitrothiophene-2-carbonyl chloride | 5-nitro | -7.8 | -2.5 | 5.3 |

QSAR/QSPR Approaches for Derivatives of this compound (focused on correlating structural features with synthetic outcomes or reactivity patterns)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to build mathematical models to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.govresearchgate.net These models can then be used to predict the activity or properties of new, untested compounds.

In the context of this compound and its derivatives, QSAR/QSPR approaches could be employed to predict synthetic outcomes or reactivity patterns. For example, a QSPR model could be developed to predict the reaction rate of a series of substituted thiophene-2-carbonyl chlorides with a particular nucleophile.

To build such a model, a dataset of compounds with known reactivity would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, and electronic properties. A statistical method, such as multiple linear regression or machine learning, would then be used to find a mathematical equation that relates the descriptors to the observed reactivity.

A hypothetical QSPR study could aim to predict the yield of a particular reaction for a series of derivatives of this compound. The structural features, such as the nature and position of substituents on the thiophene ring, would be encoded in the molecular descriptors. The resulting model could then be used to predict the yield for new derivatives, helping to prioritize which compounds to synthesize in the laboratory.

The table below illustrates the type of data that would be used in a QSAR/QSPR study, with hypothetical descriptors and reactivity data.

Table 3: Hypothetical Data for a QSPR Study of Thiophene-2-carbonyl Chloride Derivatives

| Derivative | Molecular Weight | LogP | Dipole Moment (Debye) | Reactivity (e.g., % Yield) |

|---|---|---|---|---|

| This compound | 174.65 | 2.8 | 3.5 | 75 |

| 5-Chlorothiophene-2-carbonyl chloride | 195.05 | 2.9 | 3.2 | 68 |

| 5-Methoxythiophene-2-carbonyl chloride | 190.64 | 2.1 | 4.1 | 82 |

Spectroscopic and Analytical Methodologies for the Study of 4,5 Dimethylthiophene 2 Carbonyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms. For complex molecules like the derivatives of 4,5-Dimethylthiophene-2-carbonyl chloride, advanced NMR methods are particularly powerful.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information, the analysis of complex derivatives often suffers from overlapping signals, especially in the aromatic region. miamioh.edu Two-dimensional (2D) NMR techniques overcome this challenge by spreading the signals over two frequency axes, revealing correlations between different nuclei. uni.luchemicalbook.com

Common 2D NMR experiments used for the structural analysis of this compound derivatives include:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to establish the connectivity of adjacent protons. For a derivative of this compound, COSY would be instrumental in assigning the protons of any alkyl or aryl substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. uni.lu This is invaluable for unambiguously assigning the carbon signals in the thiophene (B33073) ring and any attached side chains by linking them to their corresponding proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

The expected ¹H and ¹³C NMR chemical shifts for the parent compound, this compound, can be estimated based on data from similar thiophene derivatives. sysu.edu.cncarlroth.comsigmaaldrich.comlibretexts.org The methyl protons are expected in the aliphatic region, while the single proton on the thiophene ring will appear in the aromatic region. The carbonyl carbon is characteristically deshielded and appears at a high chemical shift value. pg.edu.pl

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.5 - 7.8 | 130 - 135 |

| C2 (Carbonyl) | - | 160 - 165 |

| C3 | - | 130 - 135 |

| C4 | - | 140 - 145 |

| C5 | - | 145 - 150 |

| 4-CH₃ | 2.2 - 2.5 | 14 - 16 |

| 5-CH₃ | 2.2 - 2.5 | 14 - 16 |

| Note: These are estimated values based on general principles and data for related compounds. Actual values may vary depending on the solvent and experimental conditions. |

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube. mdpi.com This technique is exceptionally useful for studying reaction kinetics, identifying transient intermediates, and optimizing reaction conditions. mdpi.comlibretexts.org For reactions involving the highly reactive this compound, such as its conversion to amides or esters, in-situ NMR can provide invaluable mechanistic insights. By acquiring spectra at regular intervals, the disappearance of the starting material and the appearance of product signals can be quantified, allowing for the determination of reaction rates. mdpi.com Furthermore, the detection of short-lived intermediates, which might be missed by conventional analysis of the final product, can elucidate the reaction pathway. sysu.edu.cn

Vibrational Spectroscopy (FT-IR, Raman) as a Tool for Functional Group Analysis and Reaction Progress Tracking

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. iosrjournals.org These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. libretexts.org

For this compound and its derivatives, the most characteristic vibrational bands are associated with the carbonyl (C=O) group and the thiophene ring.

Carbonyl (C=O) Stretching: The acid chloride functionality exhibits a strong, sharp absorption band in the FT-IR spectrum at a relatively high wavenumber, typically in the range of 1750-1815 cm⁻¹. pg.edu.pl This high frequency is characteristic of the reactive acyl chloride group. Upon conversion to an ester or amide, this band will shift to a lower frequency (e.g., 1735-1750 cm⁻¹ for esters, 1650-1690 cm⁻¹ for amides), making FT-IR an excellent tool for monitoring the progress of these reactions. pg.edu.plmdpi.com

Thiophene Ring Vibrations: The thiophene ring gives rise to several characteristic bands. C=C stretching vibrations within the aromatic ring typically appear in the 1300-1550 cm⁻¹ region. The C-S stretching vibration is usually found in the 600-800 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound and its Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| C=O (Acid Chloride) | 1750 - 1815 | Strong | Characteristic high frequency for acyl chlorides. pg.edu.pl |

| C=O (Ester) | 1735 - 1750 | Strong | Shift to lower frequency upon ester formation. |

| C=O (Amide) | 1650 - 1690 | Strong | Further shift to lower frequency due to resonance. pg.edu.pl |

| C=C (Thiophene Ring) | 1300 - 1550 | Medium to Weak | A series of bands characteristic of the aromatic system. |

| C-H (Aromatic) | 3050 - 3150 | Medium to Weak | Stretching vibration for the H3 proton. |

| C-H (Alkyl) | 2850 - 3000 | Medium | Stretching vibrations for the methyl groups. |

| C-S (Thiophene Ring) | 600 - 800 | Medium to Weak | Characteristic thiophene ring vibration. |

Raman spectroscopy provides complementary information to FT-IR. While C=O stretching is also visible in Raman spectra, non-polar bonds like C=C and C-S often produce stronger signals, making it a valuable tool for analyzing the thiophene ring structure.

Mass Spectrometry Approaches for Molecular Weight Determination and Fragmentation Pattern Analysis of Products Derived from this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of compounds and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition of a molecule, which is crucial for confirming the identity of newly synthesized derivatives of this compound. For example, HRMS can easily distinguish between two compounds with the same nominal mass but different elemental formulas, a task that is impossible with standard resolution mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal tool for assessing the purity of volatile derivatives of this compound and for profiling the components of a reaction mixture.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for that component.

The fragmentation patterns observed in the mass spectra provide valuable structural information. For derivatives of this compound, key fragmentation pathways would likely involve:

Loss of the Chlorine Atom: For the parent acid chloride, the loss of a chlorine radical would be a prominent fragmentation pathway.

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the thiophene ring is a common fragmentation pathway for carbonyl compounds, leading to the formation of a thienoyl cation.

Fragmentation of Substituents: Any side chains or functional groups introduced in the derivatives will have their own characteristic fragmentation patterns, which can be used to confirm their structure.

X-ray Crystallography for Absolute Stereochemical Assignment and Conformational Analysis of Crystalline Derivatives of this compound

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound that can be crystallized, this technique provides unequivocal proof of their molecular structure, including bond lengths, bond angles, and the absolute configuration of any stereocenters.

The conformational properties of thiophene carbonyl derivatives have been a subject of significant research. Studies on related aroyl thiophenes reveal that the orientation of the carbonyl group relative to the thiophene sulfur atom is a key conformational feature. rsc.org The two primary conformations are the S,O-cis, where the carbonyl oxygen is syn-periplanar to the ring sulfur, and the S,O-trans, where it is anti-periplanar. X-ray analysis of crystalline derivatives allows for the direct observation of the preferred conformation in the solid state. For instance, in 2-substituted thiophene derivatives, attractive interactions between the sulfur and oxygen atoms can favor the S,O-cis conformation. rsc.org

Furthermore, X-ray crystallography elucidates the torsional angles between the thiophene ring and the carbonyl plane, revealing the degree of planarity or twist in the molecule. rsc.org In some crystalline thiophene-3-carbonyl derivatives, a phenomenon known as "ring-flip disorder" has been observed, where the thiophene ring can occupy two positions related by a 180° rotation. researchgate.netmdpi.com While the title compound is a 2-carbonyl chloride, the study of its crystalline derivatives, such as amides or esters, would similarly benefit from crystallographic analysis to identify such structural nuances.

The data obtained from an X-ray crystallographic experiment are comprehensive, providing the crystal system, space group, and unit cell dimensions, as shown in the table below which summarizes findings for related thiophene carbonyl compounds.

Table 1: Example Crystal Data for Aroyl Thiophene Derivatives

| Compound | Formula | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|---|

| (Thiophen-2-yl)(p-tolyl)methanone | C₁₂H₁₀OS | Orthorhombic | Pbca | S,O-cis conformation; rings twisted relative to carbonyl plane | rsc.org |

| (Thiophen-3-yl)(p-tolyl)methanone | C₁₂H₁₀OS | Orthorhombic | Pbca | S,O-trans conformation is preferred | rsc.org |

| Thiophene-3-carbonyl chloride | C₅H₃ClOS | Monoclinic | P2₁/n | Exhibits ring-flip disorder in the crystal structure | mdpi.com |

This information is crucial for understanding solid-state packing, intermolecular interactions, and for correlating structure with physical and chemical properties.

Chromatographic Techniques for Separation, Purification, and Purity Assessment of this compound and its Synthesized Compounds

Chromatographic methods are indispensable tools for the analysis of this compound and its reaction products. They are widely used to monitor the progress of reactions, to isolate and purify desired compounds from complex mixtures, and to determine the purity of the final products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile derivatives of this compound, such as amides and esters, and for assessing the purity of the parent acyl chloride itself. The development of a robust HPLC method is critical for obtaining accurate and reproducible results.

A typical method development strategy for these compounds would involve reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. Key parameters to optimize include:

Stationary Phase: A C8 or C18 (octyl or octadecyl-silica) column is commonly used, providing a non-polar stationary phase for the retention of moderately polar to non-polar analytes. nasa.gov

Mobile Phase: A mixture of an aqueous component (water, often with a buffer like ammonium (B1175870) acetate (B1210297) or citrate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is used as the eluent. nasa.govmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a wide range of polarities. nasa.govmdpi.com For simpler mixtures or for purity checks, a faster isocratic elution with a fixed solvent composition can be utilized. mdpi.com

Detection: The thiophene ring system contains a chromophore that allows for detection by UV-Vis spectroscopy. mdpi.com A Diode Array Detector (DAD) is particularly useful as it can acquire a full UV spectrum for each peak, aiding in peak identification and purity assessment. For compounds that lack a strong chromophore or for trace analysis, chemical derivatization with a UV-absorbing or fluorescent tag may be necessary. diva-portal.orgxjtu.edu.cn For instance, carbonyl-containing impurities can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form highly colored hydrazones that are easily detected. thermofisher.comepa.gov

The following table outlines a hypothetical set of parameters for an HPLC method suitable for analyzing derivatives of this compound.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | Provides high-resolution separation based on hydrophobicity. | nasa.gov |

| Mobile Phase A | Water/Acetonitrile (95:5) with 0.1% Formic Acid | Aqueous component of the mobile phase. Acid improves peak shape. | lcms.cz |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for eluting analytes. | lcms.cz |

| Gradient | 10% B to 95% B over 20 minutes | Separates a mixture of compounds with varying polarities. | nasa.gov |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. | mdpi.com |

| Column Temp. | 35 °C | Ensures reproducible retention times. | nasa.gov |

| Detector | Diode Array Detector (DAD) | Monitors at a specific wavelength (e.g., 254 nm) and provides spectral data. | nasa.gov |

| Injection Vol. | 10 µL | Volume of sample introduced for analysis. | greenrivertech.com.tw |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is the preferred technique for the analysis of volatile compounds, including this compound itself, as well as any volatile starting materials, by-products, or impurities. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for both separation and definitive identification. sepscience.comyoutube.com

The development of a GC method involves optimizing several factors:

Sample Introduction: Samples are typically dissolved in a volatile solvent and introduced into a heated injection port where they are vaporized. Headspace GC (HS-GC) can be used for the analysis of trace volatile compounds in a solid or liquid matrix without direct injection of the matrix itself. nih.gov

Column: A fused silica (B1680970) capillary column with a non-polar or mid-polarity stationary phase (e.g., polydimethylsiloxane-based phases like DB-1 or DB-5) is generally effective for separating a range of thiophene derivatives. chromforum.org

Temperature Program: The column oven temperature is typically ramped from a low initial temperature to a high final temperature. This allows for the separation of compounds based on their boiling points and interactions with the stationary phase. nih.gov

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for quantifiable analysis of most organic compounds. nih.govchromforum.org For structural confirmation and identification of unknown components, a Mass Spectrometry (MS) detector is unparalleled. It fragments the analyte molecules and provides a unique mass spectrum that serves as a molecular fingerprint. youtube.comnih.gov

A typical GC method for analyzing volatile thiophenic compounds is summarized in the table below.

Table 3: Representative GC-MS Method Parameters

| Parameter | Specification | Purpose | Reference |

|---|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A common, robust column for general-purpose separation of volatile and semi-volatile compounds. | chromforum.org |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas to carry analytes through the column. | nih.gov |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates compounds over a wide range of boiling points. | nih.gov |

| Injector | Split/Splitless, 250 °C, Split ratio 50:1 | Vaporizes the sample for introduction onto the column. Split mode prevents column overload. | nih.gov |

| Detector | Mass Spectrometer (MS) | Provides identification and structural information. | nih.gov |

| MS Scan Range | 40-450 m/z | Detects a wide range of fragment masses. | nih.gov |

| Ion Source Temp. | 230 °C | Temperature of the MS ion source. | nih.gov |

By employing these chromatographic techniques, researchers can effectively separate, purify, and rigorously assess the purity of this compound and its derivatives, ensuring the quality and reliability of subsequent research.

Strategic Applications of 4,5 Dimethylthiophene 2 Carbonyl Chloride in Complex Molecule Synthesis

Role of 4,5-Dimethylthiophene-2-carbonyl chloride in the Construction of Advanced Heterocyclic Architectures

The this compound moiety serves as a valuable precursor for the synthesis of a range of advanced heterocyclic architectures. Its ability to readily undergo nucleophilic acyl substitution reactions makes it an ideal starting material for the construction of fused ring systems and substituted thiophene (B33073) derivatives, which are prevalent motifs in medicinal chemistry and materials science.

Synthesis of Substituted Thiophene Derivatives Utilizing this compound

The acyl chloride functionality of this compound provides a direct handle for the introduction of various substituents onto the thiophene ring. Through reactions with a wide array of nucleophiles, a diverse library of substituted thiophene derivatives can be accessed. For instance, reaction with amines leads to the formation of corresponding amides, while reaction with alcohols yields esters. These transformations are fundamental in modifying the electronic and steric properties of the thiophene core, thereby enabling the fine-tuning of its characteristics for specific applications.

A common application of this reactivity is in the synthesis of thieno[2,3-d]pyrimidine derivatives. While many synthetic routes to these bicyclic heterocycles start from 2-aminothiophene-3-carboxylates, the use of this compound offers an alternative pathway. For example, the related 4-chlorothieno[2,3-d]pyrimidines can be synthesized by the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with reagents like phosphoryl chloride. These chloro-substituted intermediates can then undergo nucleophilic substitution with various amines to furnish a range of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines nih.gov. This highlights the utility of acyl chloride precursors in generating activated intermediates for the construction of complex heterocyclic systems.

| Reactant | Product | Reaction Type |

| Amine (R-NH2) | 4,5-Dimethylthiophene-2-carboxamide | Nucleophilic Acyl Substitution |

| Alcohol (R-OH) | 4,5-Dimethylthiophene-2-carboxylate | Nucleophilic Acyl Substitution |

| Grignard Reagent (R-MgX) | (4,5-Dimethylthiophen-2-yl)(R)methanone | Nucleophilic Acyl Substitution |

Annulation Reactions Incorporating this compound

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for the construction of polycyclic aromatic and heterocyclic systems. This compound can participate in such reactions, leading to the formation of thieno-fused heterocycles. For example, intramolecular Friedel-Crafts acylation of a suitably substituted derivative of this compound could lead to the formation of a fused carbocyclic or heterocyclic ring.

The synthesis of thieno[3,2-b]thiophenes, another important class of fused thiophene heterocycles, often involves cyclization strategies. While direct use of this compound in a one-pot annulation for this specific scaffold is not prominently documented, the general strategies for thieno[3,2-b]thiophene synthesis often rely on the cyclization of substituted thiophene precursors. These precursors can be accessed through functionalization of the thiophene ring, a process where acyl chlorides can play a crucial role in introducing the necessary reactive handles mdpi.comnih.gov.

Utilization of this compound for Polymer and Material Precursor Synthesis (Focus on synthetic methodology, not material properties)

The unique electronic and structural features of the thiophene ring make it a desirable component in the design of organic electronic materials, including conducting polymers and organic semiconductors. This compound serves as a key monomer precursor in the synthesis of these materials.

Monomer Synthesis via this compound

The synthesis of monomers for polymerization often requires the introduction of specific functional groups that can participate in polymerization reactions. The acyl chloride group of this compound is a versatile handle for this purpose. For instance, it can be converted into other functional groups, such as esters or amides, which can then be further modified to create polymerizable monomers.

One common approach to synthesizing polythiophenes is through the polymerization of appropriately functionalized thiophene monomers. While direct polycondensation of thiophene-2-carbonyl chlorides is not the most common method, the synthesis of monomers for other polymerization techniques, such as chemical oxidative polymerization or cross-coupling reactions, can be facilitated by the reactivity of the acyl chloride nih.govcmu.edu. For example, the acyl chloride could be used to introduce a polymerizable group onto another aromatic core, thereby creating a monomer containing the 4,5-dimethylthiophene unit.

Building Blocks for Conjugated Systems from this compound

Conjugated systems, characterized by alternating single and multiple bonds, are the cornerstone of organic electronics. This compound can be utilized to synthesize building blocks for these systems. The thiophene ring itself is an electron-rich aromatic system that can effectively participate in π-conjugation.

The synthesis of conjugated oligomers and polymers often involves the coupling of various aromatic and heteroaromatic building blocks. The this compound can be transformed into a variety of derivatives that are suitable for such coupling reactions. For example, conversion of the carbonyl chloride to a ketone, followed by further functionalization, can introduce reactive sites for cross-coupling reactions like Suzuki or Stille couplings, which are widely used in the synthesis of conjugated materials.

| Precursor | Coupling Reaction | Resulting Structure |

| Boronic acid/ester derivative | Suzuki Coupling | Biaryl system containing a 4,5-dimethylthiophene unit |

| Stannane derivative | Stille Coupling | Biaryl system containing a 4,5-dimethylthiophene unit |

| Terminal alkyne derivative | Sonogashira Coupling | Aryl-alkynyl system with a 4,5-dimethylthiophene unit |

Integration of this compound into Convergent Synthetic Routes

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis for the construction of large and complex molecules. This compound can be effectively integrated into such synthetic strategies.